1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl-
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Overview
Description
1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- is an organic compound characterized by a pyrazole ring substituted with a 4-nitrophenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- typically involves the reaction of 4-nitrophenylhydrazine with chalcones or similar compounds under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 1-(4-Aminophenyl)-3,5-diphenylpyrazole.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Halogenated derivatives such as 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- with bromine or chlorine substituents.
Scientific Research Applications
1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and nitro groups. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-3,5-dimethylpyrazole: Similar structure but with methyl groups instead of phenyl groups.
1-(4-Nitrophenyl)-3-phenylpyrazole: Lacks one phenyl group compared to 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl-.
1-(4-Nitrophenyl)-3,5-diphenylisoxazole: Isoxazole ring instead of a pyrazole ring.
Uniqueness: 1H-Pyrazole, 1-(4-nitrophenyl)-3,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
10252-51-4 |
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Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3,5-diphenylpyrazole |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)19-13-11-18(12-14-19)23-21(17-9-5-2-6-10-17)15-20(22-23)16-7-3-1-4-8-16/h1-15H |
InChI Key |
PXCMBYXFVRQYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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